Product packaging for MSX-3 free acid(Cat. No.:CAS No. 261705-79-7)

MSX-3 free acid

Cat. No.: B14155054
CAS No.: 261705-79-7
M. Wt: 474.4 g/mol
InChI Key: DUCGTTGSVYZHJS-MDZDMXLPSA-N
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Description

Definition and Classification as a Pharmacological Tool

MSX-3 free acid is classified as a pharmacological research compound and is specifically designed as a prodrug. wikipedia.orgscbt.comnih.govtargetmol.com In its initial form, it is not the primary active molecule. Instead, it serves as a transportable and more soluble precursor that, after administration, is metabolized into the active compound, MSX-2. uni-stuttgart.demdpi.com This characteristic makes this compound an invaluable tool for in vivo studies where the delivery of the active compound is challenging due to factors like poor water solubility. uni-stuttgart.demdpi.com

Chemical Properties of this compound
Property Value
IUPAC Name 3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl dihydrogen phosphate (B84403)
Molecular Formula C₂₁H₂₃N₄O₇P
Molecular Weight 474.41 g/mol
CAS Number 261705-79-7

Prodrug Concept and In Vivo Activation to MSX-2

The development of this compound is a classic example of the prodrug strategy, employed to overcome the biopharmaceutical challenges of a parent drug. nih.govuni-stuttgart.demdpi.com The parent drug, MSX-2, is a potent and selective adenosine (B11128) A₂A receptor antagonist, but its low water solubility limits its use in experimental research. wikipedia.orguni-stuttgart.de

This compound is a phosphate ester prodrug of MSX-2. uni-stuttgart.demdpi.com This means a phosphate group is chemically attached to the MSX-2 molecule. This modification significantly increases the water solubility of the compound. uni-stuttgart.de Following administration in a research setting, this compound is rapidly cleaved by ubiquitous endogenous enzymes called phosphatases. uni-stuttgart.de This enzymatic action removes the phosphate group, leading to the in vivo release of the active drug, MSX-2. uni-stuttgart.de This bioconversion is designed to be efficient, ensuring that the active compound becomes available at its site of action. uni-stuttgart.de

Role of MSX-2 as a Selective Adenosine A₂A Receptor Antagonist

Once activated from its prodrug form, MSX-2 functions as a highly selective antagonist of the adenosine A₂A receptor. wikipedia.orguni-stuttgart.denih.gov Adenosine receptors are a class of G protein-coupled receptors that are crucial in various physiological processes. The A₂A subtype is of particular interest to researchers studying a range of conditions.

MSX-2 exhibits a high affinity for the human adenosine A₂A receptor, with reported Ki values in the low nanomolar range. uni-stuttgart.de Its selectivity is a key feature; it binds to the A₂A receptor with significantly higher affinity than to other adenosine receptor subtypes such as A₁, A₂B, and A₃. wikipedia.orguni-stuttgart.de This selectivity allows researchers to specifically block the A₂A receptor and study its distinct roles without the confounding effects of interacting with other receptors.

Affinity of MSX-2 for Human Adenosine Receptors
Receptor Subtype Ki (nM) Selectivity vs. A₂A
A₂A 8 -
A₁ 2500 313-fold lower
A₂B >10,000 Inactive
A₃ >10,000 Inactive

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N4O7P B14155054 MSX-3 free acid CAS No. 261705-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

261705-79-7

Molecular Formula

C21H23N4O7P

Molecular Weight

474.4 g/mol

IUPAC Name

3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl dihydrogen phosphate

InChI

InChI=1S/C21H23N4O7P/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30)/b10-9+

InChI Key

DUCGTTGSVYZHJS-MDZDMXLPSA-N

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)(O)O)CC#C)/C=C/C3=CC(=CC=C3)OC

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)(O)O)CC#C)C=CC3=CC(=CC=C3)OC

Origin of Product

United States

Synthesis and Chemical Development for Research Applications

Origin and Academic Development

The development of MSX-3 is intrinsically linked to the academic pursuit of potent and selective antagonists for the A2A adenosine (B11128) receptor (AR). uni-stuttgart.de These receptors are a significant target in medicinal chemistry, particularly for potential therapeutic applications in neurodegenerative disorders like Parkinson's disease. uni-stuttgart.de The primary active compound, MSX-2, a xanthine (B1682287) derivative related to caffeine, emerged as a promising research tool due to its high affinity and selectivity for the A2A receptor. wikipedia.orgwikipedia.org

However, a major obstacle for the use of MSX-2 in in vivo studies was its very low water solubility, which complicated its administration in biological systems. uni-stuttgart.dewikipedia.org To address this limitation, researchers in academic settings, notably at the Pharmaceutical Institute of the University of Bonn, Germany, developed a prodrug strategy. nih.govjneurosci.orgresearchgate.net This led to the creation of MSX-3, a phosphate (B84403) ester of MSX-2, which was first described in the scientific literature around 1998. uni-stuttgart.dewikipedia.org The design rationale was to create a water-soluble precursor that, once administered, would be metabolically converted in vivo back to the active, lipid-soluble MSX-2. uni-stuttgart.de This innovation made MSX-3 a crucial tool for intracerebral and systemic research applications where high water solubility is required. uni-stuttgart.denih.gov

Table 1: Chemical Identifiers for MSX-3 free acid

Identifier Value
IUPAC Name 3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl dihydrogen phosphate wikipedia.org
CAS Number 261705-79-7 wikipedia.orgmedkoo.com
Molecular Formula C21H23N4O7P wikipedia.org
Molar Mass 474.41 g/mol wikipedia.org

| ChEMBL ID | CHEMBL1205720 wikipedia.org |

Chemical Synthetic Methodologies and Precursors

The synthesis of MSX-3 has been a subject of academic research, with methodologies developed and optimized to produce the compound on a multigram scale for extensive pharmacological evaluation. uni-stuttgart.deacs.org The core structure is an 8-styrylxanthine derivative. acs.orgbeilstein-journals.org

A critical step in the synthesis is the formation of the xanthine ring system. beilstein-journals.org This is typically achieved through the cyclization of a 6-amino-5-cinnamoylaminouracil precursor. acs.orgbeilstein-journals.org Researchers have investigated several methods to accomplish this ring closure. One superior method that emerged involves using hexamethyldisilazane (B44280) (HMDS) as a condensing agent, which proved more effective than traditional alkaline catalysis. acs.org Further optimization of this step was achieved by employing microwave-assisted synthesis, which dramatically reduced reaction times and often improved chemical yields. beilstein-journals.org The addition of tetrahydrofuran (B95107) (THF) as a co-solvent was found to be crucial for the success of the microwave-assisted cyclization. beilstein-journals.org Following the formation of the xanthine core, the synthesis is completed by introducing the necessary side chains, including the prop-2-ynyl group at the N1 position and the 3-(phosphonooxy)propyl group at the N3 position, which defines the compound as MSX-3. medkoo.combeilstein-journals.org The synthesis has been scaled up to gram amounts to support pharmacological research. uni-stuttgart.de

Table 2: Key Precursors and Reagents in MSX-3 Synthesis

Compound/Reagent Role in Synthesis
6-amino-5-cinnamoylaminouracil derivatives Precursor for the xanthine ring system acs.orgbeilstein-journals.org
Hexamethyldisilazane (HMDS) Superior condensing agent for xanthine ring formation acs.org
Tetrahydrofuran (THF) Essential co-solvent for microwave-assisted cyclization beilstein-journals.org

Prodrug Design and Biopharmaceutical Considerations for Research Applications

The primary motivation for the synthesis of MSX-3 was to create a research tool that circumvents the biopharmaceutical limitations of MSX-2, namely its poor aqueous solubility. uni-stuttgart.dewikipedia.org This characteristic severely restricts its utility in in vivo research, which often requires compounds to be dissolved in aqueous vehicles for systemic or direct intracerebral administration. uni-stuttgart.de

Water Solubility: MSX-3 was engineered as a phosphate ester prodrug. uni-stuttgart.dewikipedia.org The addition of the highly polar phosphate group to the MSX-2 structure dramatically increases its water solubility to 9 mg/mL. uni-stuttgart.de This allows for the preparation of aqueous solutions suitable for experimental use. uni-stuttgart.denih.gov The compound is stable in these aqueous solutions but is designed to be rapidly cleaved by endogenous phosphatase enzymes in vivo, releasing the parent drug MSX-2 at the site of action. uni-stuttgart.de

Blood-Brain Barrier Permeability: The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.govwikipedia.org Generally, small, lipid-soluble (hydrophobic) molecules with a molecular weight under 400-500 Da can diffuse across the BBB more effectively, whereas larger or water-soluble (hydrophilic) molecules are repelled or require active transport. nih.govwikipedia.orgclevelandclinic.org

The prodrug strategy of MSX-3 ingeniously addresses this challenge. While MSX-3 itself is water-soluble, its parent compound, MSX-2, is more lipophilic. uni-stuttgart.dewikipedia.org After systemic administration, the soluble MSX-3 circulates in the body. Upon enzymatic cleavage of the phosphate group, it is converted back into the more lipid-soluble MSX-2. This active form is then better equipped to penetrate the BBB and engage its target, the A2A adenosine receptors, which are highly concentrated in the basal ganglia region of the brain. uni-stuttgart.de This design allows for effective delivery of the active compound to the CNS, a critical consideration for studying its effects on brain function and behavior. uni-stuttgart.dejneurosci.org

Table 3: Comparison of MSX-2 and its Prodrug MSX-3

Property MSX-2 (Active Drug) MSX-3 (Prodrug)
Role Potent, selective A2A adenosine receptor antagonist wikipedia.org Water-soluble prodrug of MSX-2 uni-stuttgart.demedkoo.com
Water Solubility Poor uni-stuttgart.dewikipedia.org High (9 mg/mL) uni-stuttgart.de
Key Structural Feature 3-hydroxypropyl group wikipedia.org 3-(phosphonooxy)propyl group uni-stuttgart.demedkoo.com
Administration Limited for in vivo studies due to low solubility uni-stuttgart.de Suitable for aqueous formulation and administration uni-stuttgart.denih.gov

| Activation | N/A (Already active) | Converted to MSX-2 in vivo by phosphatases uni-stuttgart.de |

Pharmacological Characterization in Preclinical Research

Receptor Binding Affinity and Selectivity Profiles of MSX-2

MSX-2 exhibits a high affinity and significant selectivity for the adenosine (B11128) A2A receptor subtype. uni-stuttgart.dewikipedia.org Radioligand binding assays have been employed to determine its affinity (Ki) for various adenosine receptor subtypes, confirming its characterization as a selective A2A antagonist. uni-stuttgart.deuoa.gr

Preclinical studies have consistently demonstrated the high selectivity of MSX-2 for the A2A receptor compared to other adenosine receptor subtypes (A1, A2B, and A3). In binding assays using rat and human receptors, MSX-2 showed a significantly higher affinity for the A2A receptor than for the A1 receptor. uni-stuttgart.de Specifically, its selectivity for the A2A receptor was 113-fold higher than for the rat A1 receptor and 313-fold higher than for the human A1 receptor. uni-stuttgart.de Other reports indicate a selectivity of 100- to 500-fold for the A2A receptor over the A1 receptor. nih.govwikipedia.orguni-stuttgart.de Furthermore, MSX-2 is reported to be virtually inactive at human A2B and A3 receptors, underscoring its specific pharmacological profile. uni-stuttgart.dewikipedia.orguni-stuttgart.de

Table 1: Receptor Binding Affinity and Selectivity of MSX-2

Receptor Subtype Species/Tissue Ki Value (nM) Selectivity Ratio (A1/A2A) Source
A2A Rat Striatum 8 - uni-stuttgart.de
A2A Human 8 - uni-stuttgart.de
A1 Rat ~904 113-fold uni-stuttgart.de
A1 Human ~2504 313-fold uni-stuttgart.de
A2B Human Inactive >580-fold uni-stuttgart.dewikipedia.org
A3 Human Inactive - uni-stuttgart.dewikipedia.org

Ki values for A1 receptors were calculated based on the reported selectivity folds.

Comparative studies reveal that MSX-2 maintains a high affinity for the adenosine A2A receptor across different species, including rodents and primates. Research utilizing rat brain striatal membranes and human recombinant receptors found that MSX-2 displays an identical high affinity for both rat and human A2A receptors, with a K-i value of 8 nM in both cases. uni-stuttgart.de While the affinity for the target A2A receptor is conserved, some variation exists in its affinity for the A1 receptor between these species, which accounts for the difference in selectivity ratios (113-fold in rat vs. 313-fold in human). uni-stuttgart.de The consistent high affinity in both rodent and human models supports the translation of research findings from preclinical animal studies. uni-stuttgart.deoup.com

Adenosine A2A Receptor Selectivity over A1, A2B, and A3 Receptors

Antagonistic Activity at Adenosine A2A Receptors

The functional antagonism of MSX-3 (via its conversion to MSX-2) at the adenosine A2A receptor has been extensively demonstrated in various preclinical in vivo models. uni-stuttgart.denih.govoup.com These studies often investigate the interaction between adenosine A2A and dopamine (B1211576) D2 receptors, which are co-localized on striatal neurons. nih.govnih.gov

Blockade of striatal A2A receptors by MSX-3 has been shown to produce significant motor-activating effects, particularly by reversing the motor deficits induced by dopamine D2 receptor antagonists like haloperidol (B65202) and raclopride. uni-stuttgart.denih.gov In rat models, intracerebral administration of MSX-3 potently reversed the catalepsy (a state of motor immobility) induced by pretreatment with either D1 or D2 dopamine antagonists. uni-stuttgart.de Similarly, systemic administration of MSX-3 effectively reversed the suppression of locomotion caused by haloperidol. nih.gov Further studies pinpointed this effect to a specific brain region, showing that direct infusions of MSX-3 into the nucleus accumbens core were sufficient to attenuate the locomotor suppression induced by haloperidol. nih.govnih.gov

Beyond general locomotion, MSX-3 has also demonstrated its ability to reverse the effects of dopamine antagonists on more complex, effort-related decision-making behaviors in rats. nih.govresearchgate.net These findings provide robust evidence for the functional antagonistic activity of MSX-2 at A2A receptors, highlighting its capacity to counteract the inhibitory effects of dopamine receptor blockade in the brain. uni-stuttgart.denih.govnih.gov

Table 2: Summary of Functional Antagonism Studies with MSX-3

Animal Model Induced Deficit Effect of MSX-3 Key Finding Source
Rat Catalepsy induced by D1/D2 antagonists Potent reversal of catalepsy Demonstrates functional A2A antagonism in the striatum. uni-stuttgart.de
Rat Locomotor suppression by haloperidol Reversal of locomotor suppression Systemic and direct intra-accumbens administration were effective. nih.govnih.gov
Rat Reduced effort in T-maze by haloperidol Reversal of effort-related deficits A2A antagonism modulates effort-based choice behavior. nih.gov

Elucidation of Mechanisms of Action Through Preclinical Studies

Impact on Neuro-Motivational Circuitry

The interaction between adenosine (B11128) A2A and dopamine (B1211576) D2 receptors is a key component of the neuro-motivational circuitry that governs behavioral activation and effort-based decision-making. annualreviews.orgnih.govjneurosci.org Conditions that impair dopamine transmission, such as those seen in depression or Parkinson's disease, or those induced pharmacologically by dopamine antagonists, lead to symptoms like anergia, fatigue, and an unwillingness to exert effort. nih.govcore.ac.uk

MSX-3 has consistently demonstrated the ability to restore effort-related decision-making in animal models where this function is compromised. nih.govjneurosci.org In various choice procedures, animals with impaired dopamine function reallocate their behavior away from tasks that require significant effort, even if they lead to a more desirable reward. nih.govnih.govplos.org

For example, administration of the D2 antagonist haloperidol (B65202), the VMAT-2 inhibitor tetrabenazine (B1681281), or the pro-inflammatory cytokine interleukin-1β (which can also dampen dopamine signaling) all result in rats choosing to eat freely available chow rather than work by pressing a lever for a more preferred food. nih.govjneurosci.orgcore.ac.uk In each of these cases, co-administration of MSX-3 significantly attenuated these deficits, increasing the animals' willingness to work for the preferred reward. jneurosci.orgcore.ac.ukplos.org This indicates that by blocking A2A receptors, MSX-3 can compensate for reduced dopaminergic tone and restore the normal functioning of the neuro-motivational circuits that assess effort costs versus reward benefits. nih.govnih.govcore.ac.uk The stimulant-like properties of adenosine A2A antagonists, including MSX-3, are consistent with these findings, as they have been shown to increase lever pressing on their own under certain reinforcement schedules. plos.orgresearchgate.net

Beyond effort-based choice, MSX-3 also effectively counteracts the motor-suppressing effects of dopamine D2 receptor blockade. nih.gov The D2 antagonist haloperidol is known to induce catalepsy and a profound suppression of spontaneous locomotor activity. nih.gov Preclinical studies have shown that systemic injections of MSX-3 can significantly and dose-dependently reverse this locomotor suppression. nih.gov

Crucially, research has pinpointed a specific brain region for this effect. While systemic administration is effective, direct bilateral infusions of MSX-3 into the nucleus accumbens core also produce a robust, dose-related reversal of haloperidol-induced locomotor suppression. nih.gov In contrast, infusions into the nearby nucleus accumbens shell or the ventrolateral neostriatum had no significant effect. nih.gov This highlights the nucleus accumbens core as a critical node where the A2A-D2 receptor interaction modulates locomotor activity and suggests that MSX-3's therapeutic effects on psychomotor slowing are mediated through this specific pathway. nih.gov

Table 2: Effect of MSX-3 on Haloperidol-Induced Locomotor Suppression
Administration RouteBrain Region (for local infusion)Effect of MSX-3 on Haloperidol-Treated RatsReference
Systemic (i.p.)N/ADose-dependently attenuated locomotor suppression nih.gov
Bilateral InfusionNucleus Accumbens CoreDose-related increase in locomotor activity (reversal of suppression) nih.gov
Bilateral InfusionNucleus Accumbens ShellNo significant effect nih.gov
Bilateral InfusionVentrolateral NeostriatumNo significant effect nih.gov

Influence on Behavioral Activation and Effort-Related Choice

Preclinical studies have demonstrated that MSX-3 free acid can influence behavioral activation and effort-related decision-making. In animal models, the compound has been shown to reverse the effects of dopamine D2 receptor antagonists on tasks requiring effort. nih.govresearchgate.net For instance, when the function of the dopamine system is impaired, subjects often shift their preference towards less demanding options. nih.govresearchgate.net Administration of MSX-3 has been observed to counteract this tendency, suggesting a role in modulating motivational processes. nih.govjneurosci.orgnih.gov

Specifically, in tasks where animals have a choice between a high-effort, high-reward option (like pressing a lever for a preferred food) and a low-effort, low-reward option (freely available standard chow), dopamine antagonism typically leads to a decrease in lever pressing and an increase in chow consumption. nih.govnih.govcore.ac.uk Treatment with MSX-3 has been shown to attenuate these effects, increasing the willingness to exert effort for a more desirable outcome. nih.govnih.govcore.ac.uk This suggests that MSX-3 can modulate the behavioral patterns associated with effort-based choices, particularly when dopamine signaling is compromised. nih.govjneurosci.orgnih.gov

Interactive Table: Effect of MSX-3 on Behavioral Tasks

Experimental ModelInterventionObserved Effect on Behavior
Concurrent Lever Pressing/Chow FeedingDopamine D2 Antagonist (e.g., eticlopride, haloperidol)Decreased lever pressing, increased chow intake
Concurrent Lever Pressing/Chow FeedingDopamine D2 Antagonist + MSX-3Reversal of the antagonist's effects; increased lever pressing
T-Maze Cost/Benefit TaskDopamine Antagonist (haloperidol)Reduced selection of high-barrier arm for high reward
T-Maze Cost/Benefit TaskDopamine Antagonist + MSX-3Reversal of the antagonist's effects; increased selection of high-barrier arm

Modulation of Neuro-Inflammatory Pathways

Attenuation of Pro-inflammatory Cytokine-Induced Impairments (e.g., Interleukin 1-beta)

Research indicates that MSX-3 can counteract the behavioral impairments induced by pro-inflammatory cytokines, such as Interleukin 1-beta (IL-1β). nih.govcore.ac.uk The administration of IL-1β can lead to motivational deficits, including a reduced willingness to work for rewards, which mirrors some symptoms of sickness behavior and depression. nih.govcore.ac.ukfrontiersin.org

In preclinical models, IL-1β administration has been shown to decrease effortful behavior, such as lever pressing for a preferred food source. nih.govcore.ac.uk Co-administration of MSX-3 has been found to attenuate these IL-1β-induced deficits, restoring the motivation to engage in effortful tasks. nih.govcore.ac.uk This suggests that MSX-3 may have a therapeutic potential in conditions where neuro-inflammation contributes to motivational and affective disturbances. nih.govcore.ac.ukfrontiersin.org

Reduction of Specific Neuro-inflammatory Markers

Beyond its effects on cytokine-induced behavioral changes, MSX-3 has been implicated in the direct modulation of neuro-inflammatory markers. Studies have shown that MSX-3 can contribute to a reduction in the expression of certain molecules associated with neuro-inflammation. researchgate.net For example, in a transgenic mouse model of Alzheimer's disease, a maple syrup extract containing phenolic compounds, referred to as MSX, was found to decrease the expression of inflammatory proteins such as TREM2 and TMEM173. researchgate.net While this study did not use the specific compound "this compound," it points to the potential of related compounds to mitigate neuro-inflammatory processes.

Interaction with Other Neurotransmitter Systems

Modulation of Opiate and Cannabinoid Receptor-Mediated Behaviors

Preclinical evidence suggests that MSX-3 can modulate behaviors mediated by the opioid and cannabinoid receptor systems. nih.govnih.gov The reinforcing effects of cannabinoid CB1 receptor agonists, for instance, have been shown to be altered by the administration of MSX-3. nih.gov

In studies investigating the self-administration of cannabinoids, a low dose of MSX-3 was found to decrease the reinforcing effects of these substances. nih.gov Conversely, a higher dose of MSX-3 appeared to enhance their reinforcing properties. nih.gov These findings indicate a complex, dose-dependent interaction between MSX-3 and the cannabinoid system. Furthermore, MSX-3 has been observed to counteract the increase in dopamine levels in the nucleus accumbens shell induced by THC, the primary psychoactive component of cannabis. nih.gov This suggests that MSX-3 can selectively modulate the neurochemical effects of cannabinoids. nih.gov

Normalization of Hippocampal Neurotransmitter Ratios (e.g., Glutamate (B1630785)/Gamma-Amino Butyric Acid)

There is evidence to suggest that compounds acting on the adenosine A2A receptor, such as MSX-3, can influence the balance of key neurotransmitters in the hippocampus, a brain region critical for learning and memory. nih.gov Specifically, research points to the potential for A2A receptor antagonists to normalize the ratio of glutamate to gamma-aminobutyric acid (GABA). nih.gov Glutamate is the primary excitatory neurotransmitter, while GABA is the main inhibitory neurotransmitter in the central nervous system. nih.govmdpi.com An imbalance in the glutamate/GABA ratio has been implicated in various neurological and psychiatric disorders. nih.govnih.gov

Studies in animal models of Alzheimer's disease have shown that treatment with an A2A receptor antagonist can lead to a normalization of the glutamate/GABA ratio in the hippocampus. nih.gov This neurochemical correction was associated with improvements in memory function. nih.gov

Interactive Table: Research Findings on MSX-3 and Neurotransmitter Systems

Neurotransmitter SystemKey Findings
Dopaminergic Reverses behavioral deficits induced by dopamine D2 receptor antagonists. nih.govresearchgate.net
Endocannabinoid Modulates the reinforcing effects of cannabinoid agonists in a dose-dependent manner. nih.gov
Glutamatergic/GABAergic Potential to normalize the glutamate/GABA ratio in the hippocampus. nih.gov

Implications for Neurodegenerative Disease Pathophysiology (e.g., Tauopathies, Parkinson's Disease)

The compound this compound, a potent and selective antagonist of the adenosine A2A receptor (A2AR), has been the subject of preclinical investigations to understand its potential role in modifying the course of neurodegenerative diseases. These studies have primarily focused on its impact on key pathological hallmarks, such as tau hyperphosphorylation and neuronal loss in response to neurotoxins.

Impact on Tau Hyperphosphorylation

Preclinical research highlights the potential of MSX-3 in mitigating tau pathology, a central feature of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. In a significant study utilizing THY-Tau22 mice, a transgenic model that develops age-dependent tau pathology and related memory deficits, oral administration of MSX-3 was shown to have a notable impact. ulb.ac.beresearchgate.net The treatment, initiated after the onset of significant pathology, led to a reduction in the hyperphosphorylation of the tau protein in the hippocampus. researchgate.net

Table 1: Effect of MSX-3 on Tau Phosphorylation in THY-Tau22 Mice
Tau EpitopePercentage Change vs. Control (Tau/H₂O)Significance (p-value)
Thr212/Ser214Reducedp<0.05
Ser262Reducedp<0.05
Thr181Reducedp<0.01
Ser404Reducedp<0.05
Ser214Reducedp<0.05

Neuroprotective Effects in Toxin-Induced Lesion Models

The neuroprotective potential of MSX-3 has also been evaluated in preclinical models of Parkinson's disease, where the degeneration of dopaminergic neurons in the substantia nigra is a primary pathological feature. A commonly used model involves the administration of the neurotoxin 6-hydroxydopamine (6-OHDA) to induce selective lesioning of these neurons. oup.com

In a study involving rats with unilateral intrastriatal 6-OHDA lesions, chronic treatment with MSX-3 demonstrated a significant neuroprotective effect. oup.com The administration of MSX-3 resulted in increased survival of dopaminergic neurons in the substantia nigra pars compacta (SNc). oup.com This suggests that blocking the A2A receptor with MSX-3 can counteract the degenerative processes initiated by the neurotoxin. However, the same study noted that this protective effect on neuronal cell bodies did not extend to the dopaminergic terminals in the striatum, where no significant preservation of tyrosine hydroxylase expression was observed. oup.com

Table 2: Neuroprotective Effect of MSX-3 in a 6-OHDA Rat Model of Parkinson's Disease
Treatment GroupNeuronal Survival in Substantia Nigra pars compacta (% of non-lesioned side)
Vehicle~45%
MSX-3 (1 mg/kg/d)~70% (+25% vs Vehicle)

Context-Dependent Effects in Neurological Models (e.g., Dual Role in 3-Nitropropionic Acid-Induced Striatal Lesions)

Further research into the effects of MSX-3 has revealed that its neuroprotective actions can be context-dependent, as demonstrated in models of striatal degeneration induced by the mitochondrial toxin 3-nitropropionic acid (3-NP). This toxin induces selective striatal lesions that mimic some of the pathological features of Huntington's disease. jneurosci.orgjneurosci.orgresearchgate.net

A study investigating the role of A2A receptors in this model found that pharmacological blockade with antagonists, including MSX-3, can have a dual role. jneurosci.orgjneurosci.org The outcome appears to depend on a delicate balance between the antagonist's effects on presynaptic A2A receptors, which can be deleterious by modulating glutamate release, and its effects on postsynaptic receptors, which are protective. jneurosci.org

In rats treated with 3-NP, a lower dose of MSX-3 (1 mg/kg) showed a trend toward reducing the total volume of the striatal lesion. jneurosci.org In contrast, a higher dose (5 mg/kg) significantly exacerbated the lesion, particularly in the posterior striatum. jneurosci.org This suggests that at higher concentrations, the negative effects of blocking presynaptic A2A receptors may override the beneficial postsynaptic blockade. These findings underscore that the neuroprotective potential of A2A antagonists like MSX-3 could exhibit biphasic, neuroprotective-neurotoxic effects depending on the dose and the specific neuropathological context. jneurosci.org

Table 3: Dose-Dependent Effects of MSX-3 on 3-Nitropropionic Acid (3NP)-Induced Striatal Lesion Volume in Rats
TreatmentTotal Lesion Volume (mm³)Anterior Lesion Volume (mm³)Posterior Lesion Volume (mm³)
3NP21.7 ± 2.110.9 ± 1.310.7 ± 1.4
3NP + MSX-3 (1 mg/kg)15.9 ± 2.17.9 ± 0.97.9 ± 1.3
3NP + MSX-3 (5 mg/kg)30.4 ± 2.8*13.4 ± 1.316.9 ± 1.6**

*p < 0.05; **p < 0.01 versus group not treated with MSX-3.

Investigation of Molecular Targets and Ligand Interactions

Adenosine (B11128) Receptor Subtype Characterization (A2A, A1, A2B, A3)

The primary molecular target of MSX-2, the active metabolite of MSX-3, is the adenosine A2A receptor (A2AAR). Research has focused on quantifying its binding affinity and selectivity across the four adenosine receptor subtypes (A1, A2A, A2B, and A3) to understand its specific pharmacological effects.

Detailed binding studies have demonstrated that MSX-2 possesses a high affinity for the human A2A receptor, with a reported inhibition constant (Kᵢ) of approximately 8 nM. uni-stuttgart.de Its selectivity for the A2A subtype is a key feature. Compared to its affinity for the A1 receptor, MSX-2 is significantly more selective for A2A, by a factor of 313 in human receptors. uni-stuttgart.de Furthermore, studies indicate that MSX-2 is effectively inactive at human A2B and A3 adenosine receptors, underscoring its specificity as an A2A receptor antagonist. uni-stuttgart.de This high selectivity minimizes off-target effects that could arise from interactions with other adenosine receptor subtypes.

Identification of Downstream Signaling Cascades Affected by A2A Receptor Antagonism

Adenosine A2A receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs family of G proteins. acs.org Upon activation by an agonist, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). acs.orgbiorxiv.org This elevation in cAMP subsequently activates Protein Kinase A (PKA), which initiates a cascade of phosphorylation events on various downstream protein targets. biorxiv.orgnih.gov

As a selective A2A receptor antagonist, MSX-2 blocks the initial step of this cascade. By binding to the A2A receptor without activating it, MSX-2 prevents endogenous adenosine from stimulating the receptor. This antagonism inhibits the Gαs-mediated activation of adenylyl cyclase, thereby preventing the rise in intracellular cAMP levels and the subsequent activation of the PKA pathway. biorxiv.orgaai.org

Interestingly, some research suggests that the neuroprotective effects of A2A receptor antagonism may not be solely attributable to the modulation of cAMP levels. Studies have shown that directly inhibiting adenylyl cyclase or PKA does not always replicate the protective effects of A2A antagonists, hinting that A2A receptor activity might also influence other, G-protein-independent signaling pathways. jneurosci.org

Interactions with Other G Protein-Coupled Receptors

The function of the adenosine A2A receptor is significantly modulated by its interaction with other GPCRs, most notably the dopamine (B1211576) D2 receptor (D2R). frontiersin.org A2A and D2 receptors are highly co-expressed in certain brain regions, such as the striatopallidal medium spiny neurons, where they can form heteromers—complexes of two or more different receptor units. plos.orgfrontiersin.org

This A2A-D2R heteromerization results in a significant antagonistic interaction between the two receptors. frontiersin.org Activation of the A2A receptor within the heteromer can decrease the affinity of the D2 receptor for dopamine and inhibit its signaling. imrpress.comfrontiersin.org Consequently, the antagonism of the A2A receptor by a compound like MSX-2 can potentiate D2R-mediated effects. plos.org This interaction is a key mechanism underlying the motor-activating effects of A2A antagonists. frontiersin.org

Furthermore, A2A receptors can also form heteromers with adenosine A1 receptors (A1R), particularly in presynaptic glutamatergic terminals. plos.org The specific composition of these heteromers can influence the binding affinity of antagonists. Some antagonists show preferential binding to A2A receptors when they are part of an A1R-A2AR complex versus a A2AR-D2R complex. plos.org MSX-2 has been characterized as having a mixed pre- and postsynaptic profile, suggesting it does not show strong preference for one heteromer complex over the other. plos.org

Studies in Preclinical Animal Models

Rodent Models of Neurological and Behavioral Disorders

Rodent models are instrumental in the initial stages of drug discovery and development, offering a means to study disease mechanisms and evaluate the efficacy of new compounds. MSX-3 free acid has been extensively studied in various rat and mouse models of neurological and behavioral dysfunction.

Models of Effort-Related Motivational Deficits

A significant area of research for this compound has been in models of effort-related motivational deficits, which are relevant to the negative symptoms of schizophrenia and depression. nih.govjneurosci.orgcore.ac.ukuconn.eduresearchgate.net These models often employ tasks where animals must choose between a high-effort, high-reward option and a low-effort, low-reward option.

In a T-maze cost/benefit procedure, the dopamine (B1211576) D2 antagonist haloperidol (B65202) was shown to decrease the likelihood that rats would choose to climb a barrier for a larger food reward. nih.govresearchgate.net Co-administration of this compound reversed this effect in a dose-dependent manner, restoring the animals' preference for the high-reward option. nih.govresearchgate.net Similarly, in operant choice tasks where rats could choose between lever pressing for preferred food pellets or consuming freely available but less preferred chow, dopamine antagonists and the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine (B1681281) shifted behavior towards the low-effort chow. nih.govjneurosci.org this compound was found to reverse these deficits, increasing lever pressing for the preferred reward. nih.govjneurosci.org

Studies have also investigated the effects of the pro-inflammatory cytokine interleukin-1β (IL-1β), which can induce motivational deficits. core.ac.uk Systemic administration of IL-1β in rats led to a decrease in lever pressing for a food reward, an effect that was attenuated by this compound. core.ac.uk

Interactive Data Table: Effect of MSX-3 on Effort-Related Choice Behavior in Rodents

ModelChallenge AgentBehavioral OutcomeEffect of this compoundReference
T-Maze Choice TaskHaloperidolDecreased selection of high-effort/high-reward armReversed the decrease in a dose-dependent manner nih.govresearchgate.net
Operant FR5/Chow ChoiceTetrabenazineDecreased lever pressing, increased chow intakeReversed the effects of tetrabenazine jneurosci.org
Operant FR5/Chow ChoiceEticlopride (D2 Antagonist)Decreased lever pressing, increased chow intakeProduced a robust reversal of eticlopride's effects nih.gov
Operant FR5/Chow ChoiceSCH39166 (D1 Antagonist)Decreased lever pressing, increased chow intakeProduced only a partial reversal of SCH39166's effects nih.gov
Operant FR5/Chow ChoiceInterleukin-1βDecreased lever pressing, increased chow intakeAttenuated the behavioral impairments core.ac.uk

Models of Motor Dysfunction

The interaction between adenosine (B11128) A2A and dopamine D2 receptors in the striatum is crucial for motor control, and dysregulation of this system is implicated in Parkinson's disease and the extrapyramidal side effects of antipsychotic medications.

In a model of haloperidol-induced locomotor suppression, systemic injections of this compound were shown to attenuate the reduction in movement in rats. nih.gov Furthermore, direct bilateral infusions of MSX-3 into the nucleus accumbens core also reversed the locomotor suppression caused by both acute and repeated haloperidol administration. nih.gov Research has also shown that the catalepsy induced by both D1 and D2 dopamine antagonists can be reversed by MSX-3. nih.gov

Models of Neurodegenerative Conditions

The neuroprotective potential of this compound has been explored in models of tauopathy and Parkinson's disease.

In a transgenic mouse model of Alzheimer's disease (APPswe/PS1dE9), chronic treatment with MSX-3 was found to prevent the development of spatial memory deficits. nih.gov The treatment also led to a significant decrease in the levels of Aβ1-42 in the cortex. nih.gov Another study utilizing a tau transgenic mouse model (THY-Tau22) demonstrated that oral administration of MSX-3 improved spatial memory and reduced tau hyperphosphorylation. researchgate.net

In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, chronic administration of MSX-3 alone was shown to reduce the loss of dopaminergic neurons in the substantia nigra pars compacta. unicam.it When combined with an mGluR5 antagonist, MPEP, the neuroprotective effect of MSX-3 was further enhanced. unicam.it Behaviorally, MSX-3 alone significantly potentiated L-DOPA-induced turning behavior, a common measure of anti-parkinsonian efficacy. unicam.it

Interactive Data Table: Neuroprotective and Behavioral Effects of MSX-3 in Neurodegenerative Models

ModelKey FindingsReference
APPswe/PS1dE9 Mouse (Alzheimer's)Prevented spatial memory deficits; Decreased cortical Aβ1-42 levels. nih.gov
THY-Tau22 Mouse (Tauopathy)Improved spatial memory; Reduced tau hyperphosphorylation. researchgate.net
6-OHDA Rat (Parkinson's)Reduced loss of dopaminergic neurons; Potentiated L-DOPA-induced turning. unicam.it

Models of Substance-Seeking Behaviors

The role of adenosine A2A receptors in addiction has been investigated using models of drug-seeking behavior. In rats, systemic administration of MSX-3 was found to completely abolish the reinstatement of heroin-seeking behavior induced by a heroin prime. mdpi.com However, in a different study with squirrel monkeys, MSX-3 did not promote the reinstatement of extinguished THC-seeking behavior, nor did it alter the reinstatement induced by priming doses of THC. mdpi.com A pharmacological blockade of A2A receptors with MSX-3 has been shown to produce cocaine-seeking behavior. mdpi.com

Primate Models for Translational Research

Non-human primates, due to their close physiological and genetic similarity to humans, are a crucial step in the translational research pipeline. hpharmausa.comoup.comnih.govmpg.deeuropa.eucynbiose.com The squirrel monkey has been utilized in studies involving MSX-3. mdpi.com

As mentioned in the substance-seeking section, one study in squirrel monkeys investigated the effect of MSX-3 on THC-seeking behavior. mdpi.com Unlike the findings in rodent models of heroin-seeking, MSX-3 did not appear to influence THC-seeking in this primate model. mdpi.com This highlights the importance of using multiple species in preclinical research to understand the potential effects of a compound.

Methodological Considerations for In Vivo Compound Delivery and Distribution

The utility of this compound in preclinical animal models is highly dependent on effective delivery to its target sites of action. As a water-soluble phosphate (B84403) ester prodrug of MSX-2, its administration methods are tailored to ensure bioavailability and distribution to the intended biological systems. wikipedia.orgnih.gov

Central Nervous System Delivery Strategies (e.g., Intracranial Injections)

Direct administration into the central nervous system (CNS) via intracranial injections is a key strategy for investigating the localized effects of MSX-3. This method bypasses the blood-brain barrier, allowing researchers to study the compound's action on specific neural circuits. nih.govdiva-portal.org

In studies involving rat models, MSX-3 is administered via microinjections directly into targeted brain regions. nih.gov The nucleus accumbens, a region implicated in motivation and motor control, has been a primary site for these injections. nih.govjneurosci.org Research has explored the effects of MSX-3 in subregions such as the nucleus accumbens core and shell, as well as the ventrolateral neostriatum, which is associated with different motor functions. nih.gov For these intracranial procedures, this compound is dissolved in a 0.9% saline solution. nih.govnih.gov The pH of the solution is carefully adjusted to a physiological range (typically 7.1-7.4) using sodium hydroxide (B78521) (NaOH) to ensure the compound is fully dissolved as the disodium (B8443419) salt and is suitable for direct brain infusion. nih.gov This technique was employed to assess the ability of MSX-3 to counteract the locomotor suppression induced by dopamine antagonists like haloperidol. nih.gov

Target Brain RegionAnimal ModelStudy FocusReference
Nucleus Accumbens CoreRatTo assess the reversal of haloperidol-induced locomotor suppression. nih.gov
Dorsomedial Nucleus Accumbens ShellRatInvestigated as a site for regulating locomotor activity. nih.gov
Ventrolateral NeostriatumRatUsed as a control striatal site to differentiate motor function effects from locomotion. nih.gov

Considerations for Systemic Administration in Animal Studies

Systemic administration is utilized to study the broader, system-wide effects of MSX-3. researchgate.netmdpi.com The compound is noted to be well-suited for intravenous administration, though intraperitoneal (i.p.) injections are commonly documented in preclinical studies. wikipedia.orgresearchgate.netnih.gov

For systemic use in animal models, this compound is consistently prepared in a specific manner to ensure solubility and physiological compatibility. jneurosci.orgnih.gov The compound is dissolved in 0.9% saline, and the pH is adjusted by titration with small quantities of 1.0 N NaOH. nih.govnih.gov This process continues until the drug is fully in solution, with the final pH typically maintained around 7.5 (± 0.2) and not exceeding 7.8. nih.govjneurosci.orgnih.gov This preparation results in the disodium salt form of the compound, which is then administered. nih.gov Systemic administration has been pivotal in studies where MSX-3 was evaluated for its capacity to reverse the effort-related behavioral changes induced by compounds such as the vesicular monoamine transporter 2 (VMAT-2) inhibitor tetrabenazine and various dopamine receptor antagonists. researchgate.netnih.govresearchgate.net In these experiments, combined drug treatments were often administered intraperitoneally to investigate the interaction between MSX-3 and other agents. nih.gov

Administration RouteAnimal ModelVehicleStudy ContextReference
Intraperitoneal (i.p.)Rat0.9% Saline, pH adjusted with NaOHReversal of tetrabenazine's effects on effort-related choice. nih.gov
Intraperitoneal (i.p.)Rat0.9% Saline, pH adjusted with NaOHReversal of haloperidol-induced locomotor suppression. nih.gov
Intraperitoneal (i.p.)Rat0.9% Saline, pH adjusted with NaOHReversal of effort-related effects of the D2 family antagonist eticlopride. researchgate.net
Intraperitoneal (i.p.)Rat0.9% Saline, pH adjusted with NaOHReversal of effort-related effects of the D1 family antagonist SCH39166. researchgate.net

Biochemical and Cellular Pathway Investigations

Enzymatic Biotransformation: Phosphatase-Mediated Cleavage of MSX-3 to MSX-2

MSX-3 free acid is designed as a water-soluble prodrug of the potent and selective adenosine (B11128) A2A receptor antagonist, MSX-2. mdpi.commdpi.comnih.gov The core challenge with MSX-2 for in vivo and potential therapeutic applications is its low water solubility. mdpi.commdpi.com The prodrug strategy addresses this by attaching a polar phosphate (B84403) group to the MSX-2 molecule, creating MSX-3. mdpi.comnih.gov This modification significantly enhances water solubility; the disodium (B8443419) salt of MSX-3 has a reported solubility of 9 mg/mL (17 mM). mdpi.comresearchgate.net

The conversion of the inactive prodrug MSX-3 into the pharmacologically active MSX-2 is a critical step that occurs in vivo. This biotransformation is an enzymatic process mediated by phosphatases. mdpi.comnih.gov These enzymes are widely present in biological fluids and membranes, ensuring the cleavage of the phosphate moiety from the prodrug to release the active antagonist, MSX-2. mdpi.com Research indicates that MSX-3 is stable in aqueous solutions at a neutral pH but is rapidly converted to its active form by these endogenous phosphatases. mdpi.comnih.gov This targeted cleavage mechanism allows for the systemic administration of a soluble compound that then liberates the active, more lipophilic drug to interact with its target, the A2A receptor. mdpi.commdpi.com

Properties of MSX-3 as a Prodrug
PropertyDescriptionReference
Prodrug NameMSX-3 (free acid) mdpi.comnih.gov
Active DrugMSX-2 mdpi.commdpi.comnih.gov
Modifying GroupPhosphate ester mdpi.comnih.gov
Purpose of ProdrugIncrease water solubility for in vivo studies mdpi.commdpi.com
Activating Enzyme ClassPhosphatases mdpi.comnih.gov
Conversion LocationIn vivo, in biological membranes and fluids mdpi.comnih.gov
StabilityStable in aqueous solution at pH 7 mdpi.com

Impact on Neurotransmitter Synthesis and Degradation Pathways

The primary mechanism of action for MSX-3 is the antagonism of the adenosine A2A receptor, which is its active form, MSX-2, performs. A2A receptors are densely located in brain regions rich in dopamine (B1211576) receptors, particularly in the striatum, where they form functional complexes with dopamine D2 receptors on medium spiny neurons. nih.govnih.gov This co-localization allows for significant modulation of dopaminergic and glutamatergic neurotransmission.

Research using MSX-3 has provided insights into this modulatory role:

Modulation of Dopamine and Glutamate (B1630785) Release: Studies have shown that while MSX-3 does not significantly alter the basal extracellular concentrations of dopamine or glutamate, it effectively counteracts the release of both neurotransmitters when stimulated by an A2A receptor agonist. jneurosci.org Furthermore, local blockade of A2A receptors in the nucleus accumbens shell with MSX-3 can completely abrogate the release of glutamate and dopamine that is induced by specific pathway stimulation. jneurosci.org This indicates that A2A receptors, which MSX-3 blocks, play a crucial role in facilitating the release of these neurotransmitters under certain physiological conditions.

Interaction with Dopamine Receptor Signaling: The antagonism of A2A receptors by MSX-3 has a significant impact on behaviors mediated by the dopamine system. By blocking A2A receptors, which normally exert an inhibitory effect on D2 receptor signaling, MSX-3 can reverse the motor-suppressing effects of dopamine D2 receptor antagonists. nih.gov This suggests that blocking A2A receptors "enables" or enhances dopamine-mediated behaviors. nih.gov For instance, MSX-3 has been shown to exacerbate cocaine-seeking behavior, which is heavily dependent on the mesolimbic dopamine system. nih.gov

Influence on Glutamatergic Pathways: The control of striatal glutamatergic pathways is also influenced by A2A receptor activity. In vivo studies demonstrate that stimulation of the cortico-striatal glutamatergic pathway leads to the phosphorylation of the Ret receptor, a process that is dependent on tonic A2A receptor activation. nih.govulisboa.pt Pre-treatment with MSX-3 prevents this phosphorylation, providing direct evidence that MSX-3, by blocking A2A receptors, can functionally regulate glutamatergic signaling pathways. nih.govulisboa.pt

Summary of MSX-3 Effects on Neurotransmitter Pathways
Neurotransmitter SystemObserved Effect of MSX-3MechanismReference
GlutamatePrevents stimulation-induced release in the nucleus accumbens.Blocks A2A receptors on corticostriatal glutamatergic terminals. jneurosci.org
GlutamatePrevents phosphorylation of the Ret receptor following cortical stimulation.Blocks A2A receptor-dependent control of the cortico-striatal pathway. nih.govulisboa.pt
DopamineBlocks stimulation-induced release in the nucleus accumbens.Likely indirect, resulting from the inhibition of glutamate release which modulates dopamine terminals. jneurosci.org
DopamineReverses the behavioral effects of D2 receptor antagonists.Blocks the antagonistic A2A-D2 receptor interaction on medium spiny neurons. nih.gov
DopamineExacerbates cocaine- and quinpirole-induced reinstatement of drug-seeking.Removes the tonic inhibitory influence of A2A receptors on dopamine-mediated behaviors. nih.gov

Cellular Signaling Cascades Downstream of A2A Receptor Activation

Activation of the adenosine A2A receptor initiates a cascade of intracellular signaling events. As an antagonist, MSX-3 (via MSX-2) functions by blocking these pathways. The A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs. bio-rad.comresearchgate.nettandfonline.com

Primary Gs-cAMP Pathway: The canonical and most well-established signaling pathway for the A2A receptor involves the following steps:

Gs Protein Activation: Agonist binding to the A2A receptor causes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. bio-rad.combiorxiv.org

Adenylyl Cyclase (AC) Stimulation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase. researchgate.nettandfonline.com

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an accumulation of this second messenger within the cell. researchgate.netbiorxiv.org

Protein Kinase A (PKA) Activation: cAMP binds to and activates protein kinase A (PKA). bio-rad.comtandfonline.com

CREB Phosphorylation: Activated PKA then phosphorylates various downstream targets, most notably the cAMP Responsive Element Binding protein (CREB), which in turn regulates the transcription of numerous genes. bio-rad.comresearchgate.net

Alternative and Parallel Pathways: In addition to the primary cAMP/PKA axis, A2A receptor activation can trigger other signaling cascades, which can be cell-type and tissue-dependent. biorxiv.org These alternative pathways demonstrate the complexity of A2A receptor signaling.

MAPK Pathway: A2A receptor stimulation has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including transiently increasing the phosphorylation of JNK (c-Jun N-terminal kinases) and ERK (extracellular signal-regulated kinases). bio-rad.comresearchgate.net

PI3K/Akt Pathway: In certain cell types, such as osteoblasts and fibroblasts, A2A receptor activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. bio-rad.comnih.gov Activated Akt can then phosphorylate other targets, such as β-catenin, promoting its nuclear translocation and influencing gene transcription related to cell survival and growth. nih.gov

EPAC-1 Pathway: A cAMP-dependent, PKA-independent pathway involving the Exchange Protein Directly Activated by cAMP (EPAC-1) has also been identified. researchgate.nettandfonline.com This can lead to the induction of other signaling molecules, such as the Suppressor of Cytokine Signaling 3 (SOCS-3). researchgate.net

Signaling Cascades Downstream of A2A Receptor Activation
PathwayKey ComponentsDescriptionReference
Primary Pathway Gs Protein → Adenylyl Cyclase → cAMP → PKA → CREBThe canonical signaling cascade leading to gene transcription changes. bio-rad.comresearchgate.nettandfonline.combiorxiv.org
Alternative Pathway 1 MAPK (JNK, ERK)Modulation of kinases involved in stress response, proliferation, and differentiation. bio-rad.comresearchgate.net
Alternative Pathway 2 PI3K → Akt → β-cateninActivation of a pro-survival and growth pathway. bio-rad.comnih.gov
Alternative Pathway 3 cAMP → EPAC-1 → SOCS-3A PKA-independent pathway that can regulate inflammatory responses. researchgate.nettandfonline.com

Structure Activity Relationship Sar Studies in a Research Context

Identification of Key Structural Moieties for A2A Receptor Affinity and Selectivity

The xanthine (B1682287) scaffold serves as a privileged structure for developing AR antagonists, offering multiple positions (N1, N3, N7, and C8) for chemical modification to modulate affinity and selectivity. hilarispublisher.com

Substitutions at the N1 and N3 positions: Modifications at these positions on the xanthine ring have a substantial impact on the binding affinity of the compounds for adenosine (B11128) receptors. hilarispublisher.com For instance, in a series of 8-benzylaminoxanthines, elongating the alkyl chain at the N1-position from an ethyl to a propyl, butyl, pentyl, or hexyl group resulted in a decreased affinity for the A2A receptor. mdpi.com

Substitution at the C8 position: The most significant changes in the potency of xanthine antagonists often arise from substitutions at the C8 position. hilarispublisher.com The introduction of a styryl group at this position has been a particularly effective strategy for achieving high A2A receptor affinity and selectivity. unife.it Specifically, an aryl p-(trifluoromethyl) substituent on 1,3-disubstituted 8-phenylxanthines enhances affinity for A2A receptors with minimal effect on A1 receptor affinity. nih.gov Conversely, an 8-(trifluoromethyl) substituent dramatically reduces affinity at both A1 and A2A receptors in 1,3-dialkylxanthines. nih.gov

Substitutions on the 8-styryl phenyl ring: Further modifications to the phenyl ring of the 8-styryl moiety can also fine-tune A2A receptor affinity and selectivity. The introduction of methoxy (B1213986) groups on this ring in (E)-1,3-dipropyl-7-methyl-derivatives has been shown to enhance A2A receptor affinity and selectivity. unife.it The active compound of which MSX-3 is a prodrug, MSX-2, features a methoxy group on the styryl phenyl ring. uni-stuttgart.demdpi.com

The following table summarizes the affinity of MSX-2, the active form of MSX-3, for various adenosine receptor subtypes.

Receptor SubtypeKi (nM)Selectivity vs. A1 (rat)Selectivity vs. A1 (human)
Rat A2A8113-fold-
Human A2A8-313-fold
Human A2BInactive--
Human A3Inactive--

Data sourced from uni-stuttgart.de

Influence of Prodrug Moiety on Pharmacological Profile and Research Utility

While potent and selective A2A antagonists have been developed, their utility in research, particularly for in vivo studies, is often hampered by poor water solubility. eurekaselect.comfigshare.com The development of water-soluble prodrugs represents a key strategy to overcome this limitation. uni-stuttgart.de A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. mdpi.comnih.gov

MSX-3 is a phosphate (B84403) ester prodrug of the potent and selective A2A antagonist, MSX-2. uni-stuttgart.dewikipedia.orgmedkoo.com The addition of the phosphate moiety significantly increases the water solubility of the compound. uni-stuttgart.denih.gov MSX-3 itself has some affinity for adenosine receptors, which may be due to its degradation by phosphatases in in vitro systems. wikipedia.org

Key characteristics of the phosphate prodrug approach for MSX-3 include:

Increased Water Solubility: MSX-3 has a high water solubility of 9 mg/ml. uni-stuttgart.de

Stability: It is stable in aqueous solutions. uni-stuttgart.de

In Vivo Conversion: It is rapidly hydrolyzed by phosphatases in vivo to release the active drug, MSX-2. uni-stuttgart.de

This approach makes MSX-3 particularly suitable for parenteral administration in research settings, allowing for direct investigation of the effects of A2A receptor blockade in the central nervous system. uni-stuttgart.demdpi.com However, this phosphate prodrug is less ideal for oral administration as the highly polar phosphate group is likely to be cleaved in the intestine prior to absorption. mdpi.com

Derivatization Strategies for Enhancing Research Utility

Improving Water Solubility: As discussed, the primary strategy for enhancing the research utility of compounds like MSX-2 was the creation of the water-soluble phosphate prodrug, MSX-3. uni-stuttgart.de An alternative approach involved creating an L-valine amino acid ester prodrug, MSX-4, which also increased water solubility and was designed to enhance oral absorption. mdpi.comwikipedia.org

Enhancing Brain Penetrance: The ability of a compound to cross the blood-brain barrier is crucial for studying its effects on the central nervous system. shu.ac.uk While specific derivatization strategies for enhancing the brain penetrance of MSX-3 itself are not detailed, the development of A2A antagonists generally considers physicochemical properties that favor brain entry, such as appropriate lipophilicity and the absence of structural features that would lead to rapid efflux from the brain. rjptonline.orgnih.gov The design of MSX-2, the active compound, and its subsequent formulation as the prodrug MSX-3, which can be administered directly into the brain in animal studies, circumvents some of the challenges of blood-brain barrier penetration for research purposes. uni-stuttgart.de

Analytical Methodologies for Research of Msx 3 Free Acid

Chromatographic Techniques for Compound Quantification in Biological Samples (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of specific components within a mixture. mdpi.com For the quantification of MSX-3 free acid in biological samples such as plasma, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.govresearchgate.net This approach separates compounds based on their hydrophobicity.

A general procedure for quantifying a free acid like MSX-3 in a biological matrix would involve several key steps. nih.govresearchgate.net First, the sample, whether it be plasma, tissue homogenate, or cell lysate, undergoes an extraction process to isolate the analyte from the complex biological milieu. nih.gov This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

The extracted sample is then injected into the HPLC system. A C18 column is a common choice for the stationary phase in RP-HPLC due to its hydrophobic nature, which effectively retains nonpolar and moderately polar compounds. researchgate.net The mobile phase, a mixture of solvents such as acetonitrile (B52724) and water (often with a small percentage of an acid like formic or phosphoric acid to ensure the analyte remains in its protonated form), is then pumped through the column. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the analyte from other components in the sample. researchgate.net

Detection and quantification are often achieved using a UV detector, as the purine (B94841) structure within this compound is expected to absorb UV light. ontosight.ai Alternatively, for higher sensitivity and selectivity, the HPLC system can be coupled with a mass spectrometer (LC-MS/MS). nih.govbt-laboratory.comox.ac.uk This allows for the precise measurement of the mass-to-charge ratio of the compound and its fragments, providing a highly specific method for quantification, especially at low concentrations. bt-laboratory.com By comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound, the exact amount of the compound in the original biological sample can be determined.

Table 1: Illustrative HPLC Method Parameters for this compound Quantification

ParameterTypical Condition
Chromatographic Mode Reversed-Phase HPLC
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient elution
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength or Tandem Mass Spectrometry (MS/MS)
Injection Volume 10-20 µL
Column Temperature 25-40 °C

Spectroscopic Methods for Structure Elucidation and Purity Assessment (e.g., Nuclear Magnetic Resonance, High-Resolution Electrospray Ionization Mass Spectrometry)

The definitive confirmation of the chemical structure of this compound and the assessment of its purity are accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. moravek.comnih.gov For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. mdpi.com The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. sigmaaldrich.com By analyzing the chemical shifts, integration values (for ¹H NMR), and coupling patterns, the precise connectivity of atoms in the this compound molecule can be confirmed, matching it to its known structure. nih.gov Furthermore, quantitative NMR (qNMR) can be employed to assess the purity of a sample by comparing the integral of an analyte's signal to that of a certified reference standard of known purity. mdpi.combwise.krnih.gov The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. sigmaaldrich.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. In this method, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with very high precision. sigmaaldrich.comresearchgate.net For this compound, HR-ESI-MS would provide a highly accurate mass measurement, which can be used to confirm its elemental formula (C₂₁H₂₃N₄O₇P). medkoo.comnih.gov This technique is also invaluable for identifying potential metabolites of this compound by detecting their accurate masses in biological samples. acs.org

Table 2: Spectroscopic Data for this compound

TechniqueInformation Provided
¹H NMR Number and chemical environment of protons, spin-spin coupling
¹³C NMR Number and chemical environment of carbon atoms
HR-ESI-MS Highly accurate mass-to-charge ratio, elemental composition

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental for characterizing the interaction of this compound with its target, the A2A adenosine (B11128) receptor. unife.it These assays allow for the determination of key pharmacological parameters such as the affinity of the compound for the receptor (Ki) and the density of the receptors in a given tissue or cell preparation (Bmax). ahajournals.orgki.se

The general principle involves incubating a biological preparation containing the A2A adenosine receptors (e.g., cell membranes from transfected cell lines or tissue homogenates) with a radiolabeled ligand that is known to bind to the receptor. biorxiv.org For A2A receptor antagonists, common radioligands include [³H]-SCH 58261 and [³H]-ZM241385. nih.govnih.govunife.it

In a competition binding assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled compound being tested, in this case, this compound. ahajournals.org this compound will compete with the radioligand for binding to the A2A receptors. By measuring the amount of radioactivity bound to the receptors at each concentration of this compound, a competition curve can be generated. From this curve, the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the affinity of this compound for the A2A receptor. acs.org

Table 3: Key Parameters in Radioligand Binding Assays

ParameterDescription
Radioligand A radioactively labeled compound that binds to the target receptor (e.g., [³H]-SCH 58261)
Receptor Source Membranes from cells expressing the A2A adenosine receptor or tissue homogenates
IC₅₀ Concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand
Ki (Inhibition Constant) A measure of the affinity of the unlabeled ligand for the receptor, calculated from the IC₅₀
Bmax (Maximum Binding Capacity) The total number of receptors in the preparation, determined from saturation binding experiments

Isotopic Labeling Approaches for Metabolic Fate and Pathway Tracing

To understand the metabolic fate and trace the pathways of this compound within a biological system, isotopic labeling techniques are employed. moravek.com This involves synthesizing a version of the this compound molecule where one or more of its atoms are replaced with a heavier, stable isotope (e.g., ¹³C, ¹⁵N) or a radioactive isotope (e.g., ³H, ¹⁴C). acs.orgnih.gov

When the isotopically labeled this compound is introduced into a biological system (e.g., administered to an animal model or added to a cell culture), it will undergo the same metabolic processes as the unlabeled compound. nih.gov The presence of the isotopic label allows researchers to track the parent compound and its metabolites.

Stable Isotope Labeling , coupled with mass spectrometry, is a powerful approach. By analyzing biological samples (e.g., plasma, urine, feces, tissue extracts) with LC-MS, the labeled parent compound and any metabolites containing the stable isotope can be identified and quantified based on their specific mass shifts. This allows for the elucidation of metabolic pathways, such as hydrolysis of the phosphate (B84403) group or modifications to other parts of the molecule.

Radioactive Isotope Labeling offers a highly sensitive method for tracing the distribution and excretion of the compound. moravek.com After administration of the radiolabeled this compound, the radioactivity in various tissues and excreta can be measured over time. This provides information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Autoradiography of tissue sections can also reveal the specific anatomical localization of the compound and its metabolites.

Given that MSX-3 is a prodrug of MSX-2, isotopic labeling studies would be instrumental in confirming this conversion in vivo and identifying the enzymes and tissues involved in this metabolic transformation. medkoo.com Studies on the metabolism of related compounds like MSX-2 can provide valuable insights into the likely metabolic pathways of MSX-3. bt-laboratory.comdiethylstilbestrol.co.ukahajournals.orggenecards.orgnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

The primary mechanism of MSX-3 involves the antagonism of A2A adenosine (B11128) receptors, which are highly concentrated in the basal ganglia, particularly the striatum. uni-stuttgart.de These receptors are co-localized with dopamine (B1211576) D2 receptors, forming a key interaction point for modulating motor activity and motivation. nih.govmdpi.com This mechanistic underpinning has driven its exploration for Parkinson's disease, where it has been shown to reverse motor deficits like catalepsy in animal models. uni-stuttgart.deresearchgate.net

Beyond Parkinson's, the known functions of A2A receptors suggest several other promising therapeutic avenues.

Alzheimer's Disease and Tauopathies: Chronic treatment with MSX-3 has been shown to prevent the development of memory deficits in an APP/PS1 mouse model of Alzheimer's disease. mdpi.comfrontiersin.org The treatment was associated with a significant decrease in cortical Aβ1-42 levels. frontiersin.org Furthermore, pharmacological blockade of A2A receptors with MSX-3 has been demonstrated to improve memory and reduce Tau hyperphosphorylation in a mouse model of Tauopathy. ulb.ac.be These findings strongly support the therapeutic value of A2A receptor blockade in treating key aspects of Alzheimer's pathology.

Depression and Motivational Deficits: Research has shown that MSX-3 can reverse the effort-related effects of dopamine antagonists. nih.govresearchgate.net By blocking A2A receptors, MSX-3 appears to counteract the suppression of motivated behaviors, suggesting its potential use in treating motivational symptoms associated with depression and other disorders characterized by anergia or psychomotor slowing. researchgate.netjneurosci.org

Ischemia and Pain: The potential for A2A AR antagonists in treating conditions like dementias, ischemia, and pain has been noted, although specific research involving MSX-3 in these areas is less developed. uni-stuttgart.de The anti-inflammatory effects of A2A receptor modulation could be a key mechanism to explore for these indications. mdpi.com

The exploration of these and other indications will depend on a deeper understanding of the widespread roles of A2A receptors throughout the body.

Development of Advanced Preclinical Models for Deeper Mechanistic Understanding

Research on MSX-3 has utilized a range of preclinical models to elucidate its effects, primarily in the context of neurological and psychiatric conditions. These models have been crucial for establishing the compound's basic pharmacological profile.

Preclinical Model TypeSpecific ModelResearch FocusKey Findings
Parkinson's Disease Models Rat Catalepsy Models (induced by D1 or D2 antagonists)Motor DeficitsIntracerebral application of MSX-3 potently reversed catalepsy. uni-stuttgart.de Systemic MSX-3 attenuated locomotor suppression. nih.gov
Motivational Deficit Models Concurrent Lever Pressing/Chow Feeding (Rats)Effort-Related Decision MakingMSX-3 reversed the suppression of lever pressing induced by dopamine D2 antagonists. nih.govjneurosci.org
T-Maze Cost/Benefit Procedure (Rats)Effort-Related Decision MakingMSX-3 reversed the effects of the dopamine antagonist haloperidol (B65202) on effort-based choices. researchgate.net
Alzheimer's Disease Models APPsw/PS1dE9 Transgenic MiceAmyloid Pathology & MemoryLong-term MSX-3 treatment prevented memory deficits and reduced cortical Aβ1-42 levels. frontiersin.org
THY-Tau22 Transgenic MiceTau Pathology & MemoryMSX-3 treatment improved spatial memory and reduced Tau hyperphosphorylation. ulb.ac.be

While these models have been informative, future research would benefit from the development of more advanced preclinical models. For instance, organoid models or sophisticated microfluidic "brain-on-a-chip" systems could offer a more controlled environment to study the specific interactions of MSX-3 with human-derived neural cells. Furthermore, using models that incorporate genetic diversity could help in understanding patient-specific responses to A2A receptor antagonism.

Investigation of Inter-Species Differences in MSX-3 Pharmacology and Metabolism

Currently, preclinical studies of MSX-3 have predominantly used rodent models, such as rats and mice. frontiersin.orgnih.gov However, it is well-established that significant inter-species differences can exist in drug metabolism and pharmacokinetics. researchgate.netnih.gov These differences can arise from variations in the expression and activity of metabolic enzymes, such as cytochrome P450 isoforms or N-acetyltransferases (NAT). mdpi.comnih.gov

For example, studies on other compounds have shown that species like dogs lack NAT activity, while rats have high levels and humans have intermediate levels, leading to vastly different metabolic profiles and pharmacokinetic parameters. nih.govnih.gov The metabolism of MSX-3 to its active form, MSX-2, is a critical step, and the enzymes responsible for this conversion (phosphatases) may also exhibit species-specific activity levels. uni-stuttgart.de

A thorough investigation into the comparative metabolism of MSX-3 is essential for the accurate extrapolation of preclinical data to humans. mdpi.com This would involve:

In Vitro Metabolic Studies: Using liver microsomes or other tissue preparations from various species (including humans, monkeys, dogs, and rodents) to compare the rate of conversion of MSX-3 to MSX-2 and to identify any other metabolites. nih.govoulu.fi

Pharmacokinetic Profiling: Conducting pharmacokinetic studies in multiple animal species to compare absorption, distribution, metabolism, and excretion (ADME) profiles.

Understanding these differences is crucial for selecting the most appropriate animal model for further nonclinical development and for predicting human pharmacokinetics. nih.gov

Integration with Omics Technologies for Systems-Level Pathway Analysis

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a powerful, unbiased approach to understanding the global biological effects of a compound. humanspecificresearch.orgfrontlinegenomics.com Integrating these technologies into the study of MSX-3 can offer a systems-level view of its mechanism of action and uncover novel pathways and biomarkers.

Future research could expand on this by:

Transcriptomics: Using RNA-sequencing (RNA-seq) for a more comprehensive analysis of gene expression changes in different brain regions and peripheral tissues following MSX-3 administration.

Proteomics: Analyzing changes in the proteome to understand how MSX-3 affects protein expression, post-translational modifications, and signaling cascades downstream of A2A receptor blockade. nih.gov

Metabolomics: Investigating shifts in the metabolic profile of biofluids and tissues to identify metabolic pathways modulated by MSX-3, which could reveal novel biomarkers of drug response or effect. frontlinegenomics.com

Lipidomics: As a subset of metabolomics, this could be particularly relevant given the role of lipids in neuronal membranes and signaling. nih.gov

By combining data from these different "omes," researchers can construct detailed network models of the biological perturbations caused by MSX-3. frontlinegenomics.com This systems-level analysis can lead to a more profound understanding of its therapeutic effects and potential off-target activities, ultimately accelerating the identification of new therapeutic applications and patient stratification strategies. humanspecificresearch.org

Q & A

Q. What are the standard protocols for synthesizing and validating MSX-3 free acid for experimental use?

this compound is synthesized as the disodium salt via a multi-step organic synthesis process, typically under controlled laboratory conditions. Critical validation steps include:

  • Purity verification : Nuclear magnetic resonance (NMR) and mass spectrometry to confirm chemical structure .
  • Solubility optimization : Adjusting pH with NaOH (1.0 N) to achieve a disodium salt form with pH 7.1–7.4, ensuring complete dissolution in saline .
  • Receptor selectivity : Binding assays to confirm adenosine A2A receptor antagonism and exclude off-target effects (e.g., mGluR-4 interactions) .

Q. How should researchers prepare MSX-3 solutions for systemic or intracranial administration in rodent models?

  • Systemic administration : Dissolve in 0.9% saline (vehicle) at doses ranging from 1–4 mg/kg (intraperitoneal or intramuscular) .
  • Intracranial injections : Use stereotaxic surgery to target brain regions (e.g., nucleus accumbens core/shell). Verify placement postmortem via histology to exclude animals with mispositioned cannulae .
  • Vehicle controls : Saline or tartaric acid (0.3%) for haloperidol co-administration studies .

Q. What are the baseline behavioral assays used to evaluate MSX-3’s locomotor effects?

  • Acute locomotion tests : 30-minute activity monitoring post-injection in open-field arenas, with habituation phases to minimize novelty-induced variability .
  • Chronic models : Repeated dosing (e.g., 14-day haloperidol regimens) to assess tolerance or sensitization .

II. Advanced Research Questions

Q. How can experimental designs address variability in MSX-3’s efficacy across neurological pathways?

  • Comparative dosing : Test multiple doses (e.g., 1, 2, 4 mg/kg) in parallel cohorts to identify dose-dependent effects .
  • Brain region specificity : Use intracranial injections to isolate pathways (e.g., nucleus accumbens core vs. ventral lateral striatum) and correlate outcomes with histological verification .
  • Integration with biochemical assays : Pair locomotor data with striatal protein phosphorylation analyses (e.g., Western blotting) to link behavior to molecular mechanisms .

Q. What strategies resolve contradictions in MSX-3’s effects across different behavioral models?

For example, MSX-3 reduces ethanol intake in binge-drinking models but shows variable effects on haloperidol-induced hypolocomotion:

  • Model-specific factors : Consider differences in drug interaction (e.g., haloperidol’s D2 antagonism vs. ethanol’s adenosine modulation) .
  • Data normalization : Use baseline locomotion data to control for inter-subject variability and apply ANOVA with post-hoc tests (e.g., Tukey’s) .
  • Systematic reviews : Conduct meta-analyses of existing studies to identify confounding variables (e.g., species, administration routes) .

Q. How can researchers optimize pharmacokinetic profiling of MSX-3 in non-rodent species?

  • Primate-specific adjustments : Shorten pretreatment intervals for intramuscular injections (5 min vs. 20 min in rodents) due to faster absorption .
  • Bioavailability studies : Measure plasma concentrations via liquid chromatography-mass spectrometry (LC-MS) to correlate dosing with behavioral outcomes .

III. Methodological Considerations

Q. What statistical approaches are recommended for analyzing MSX-3’s dose-response relationships?

  • Dose-response curves : Fit data using nonlinear regression (e.g., sigmoidal curves) to calculate EC50/ED50 values .
  • Handling outliers : Exclude animals with histological misplacements or extreme activity values (>2 SD from mean) .

Q. How should researchers document MSX-3 experiments for reproducibility?

  • Detailed protocols : Report vehicle composition, pH adjustment steps, and injection coordinates (e.g., anteroposterior, mediolateral, dorsoventral from bregma) .
  • Raw data archiving : Deposit locomotor tracking datasets and histological images in open-access repositories (e.g., Figshare) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.